1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
CAS No.: 1334374-23-0
Cat. No.: VC6592486
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone - 1334374-23-0](/images/structure/VC6592486.png)
Specification
CAS No. | 1334374-23-0 |
---|---|
Molecular Formula | C22H23N3O3 |
Molecular Weight | 377.444 |
IUPAC Name | 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Standard InChI | InChI=1S/C22H23N3O3/c1-22(2)10-14-6-5-9-18(20(14)28-22)27-13-19(26)25-11-15(12-25)21-23-16-7-3-4-8-17(16)24-21/h3-9,15H,10-13H2,1-2H3,(H,23,24) |
Standard InChI Key | HEWUVAIXFSWFOT-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)C4=NC5=CC=CC=C5N4)C |
Introduction
Structural Elucidation and Key Functional Groups
The compound’s systematic name reflects its three primary structural components:
-
Benzoimidazole-Azetidine Core: A four-membered azetidine ring (C3H6N) is substituted at the 3-position with a 1H-benzo[d]imidazol-2-yl group. Benzoimidazoles are aromatic heterocycles known for their electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions .
-
Dihydrobenzofuran Ether Linkage: A 2,2-dimethyl-2,3-dihydrobenzofuran group is connected via an ether oxygen to an ethanone backbone. The dihydrobenzofuran system introduces rigidity and lipophilicity, while the dimethyl substituents enhance steric protection against metabolic degradation .
-
Ethanone Bridge: The ketone group serves as a linker between the azetidine and dihydrobenzofuran moieties, offering a site for potential derivatization or metabolic oxidation.
Table 1: Key Structural Features and Their Implications
Synthetic Pathways and Optimization
Benzoimidazole-Azetidine Synthesis
The benzoimidazole-azetidine core is typically synthesized through a multi-step sequence:
-
Formation of Benzoimidazole: Condensation of o-phenylenediamine with a carbonyl source (e.g., carboxylic acids or aldehydes) under acidic conditions yields 2-substituted benzoimidazoles . For example, refluxing o-phenylenediamine with triethyl orthoformate in ethanol produces 1H-benzo[d]imidazol-2-amine in 61.2% yield .
-
Azetidine Ring Construction: The azetidine ring is formed via nucleophilic substitution or cyclization. Copper-catalyzed coupling reactions, as demonstrated in search result , enable the introduction of aryl groups to nitrogen-containing heterocycles. A protocol using CuI, 8-hydroxyquinoline, and Cs2CO3 in tert-butyl alcohol at 90°C achieves yields up to 69% for analogous structures .
Dihydrobenzofuran-Ethanone Assembly
The dihydrobenzofuran segment is synthesized through Friedel-Crafts alkylation or cyclization of phenolic precursors. For instance, 1-(2,3-dihydrobenzofuran-6-yl)ethanone (CAS 374706-07-7) serves as a key intermediate, with its acetyl group enabling further functionalization .
Table 2: Representative Reaction Conditions
Pharmacological Applications and Mechanisms
Antimicrobial and Antiviral Activity
Benzoimidazole derivatives exhibit broad-spectrum antimicrobial properties by inhibiting nucleic acid synthesis or viral proteases . The azetidine ring’s constrained geometry may enhance binding to bacterial DNA gyrase or viral RNA polymerases.
Kinase and IMPDH Inhibition
Compounds featuring benzoimidazole motifs, such as mycophenolic acid derivatives, are potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), a target in autoimmune disease therapy . The dihydrobenzofuran moiety’s planar structure could further stabilize interactions with enzyme active sites.
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Data
Property | Value/Range | Method/Source |
---|---|---|
Molecular weight | 393.45 g/mol | Calculated |
LogP (lipophilicity) | ~3.2 | ChemAxon Prediction |
Water solubility | <1 mg/mL | Estimated |
pKa (benzoimidazole) | ~5.4 | Analog data |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability but may necessitate formulation enhancements for oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume